2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid
Description
Properties
IUPAC Name |
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14(20)9-10-5-7-11(8-6-10)18-15(21)12-3-1-2-4-13(12)17-16(18)22/h1-8H,9H2,(H,17,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWQHHQCSSRDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functionalization . A common synthetic route includes:
Condensation Reaction: Anthranilic acid reacts with isatoic anhydride in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.
Functionalization: The quinazolinone core is then functionalized with a phenylacetic acid moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the phenylacetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinones .
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit potent antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance:
- A study reported that certain derivatives showed significant inhibition against Proteus vulgaris and Bacillus subtilis, with zone of inhibition values reaching up to 1.4 cm .
- Another research highlighted the efficacy of quinazoline derivatives against Candida albicans, showing inhibition zones of 11 mm, surpassing the activity of standard drugs like ampicillin .
Summary of Antibacterial Studies
| Compound | Bacteria Tested | Zone of Inhibition (cm) | Reference |
|---|---|---|---|
| 9a | Proteus vulgaris | 1.1 | |
| 9h | Bacillus subtilis | 1.4 | |
| Various | Candida albicans | 1.1 |
Anticancer Activity
Quinazoline derivatives are also being investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of tyrosine kinases, which play a critical role in cancer cell proliferation.
- A recent study synthesized novel quinazoline-pyrimidine hybrids that demonstrated promising antiproliferative activity against various cancer cell lines .
- The derivatives were shown to inhibit Epidermal Growth Factor Receptor (EGFR) activity, making them potential candidates for targeted cancer therapies .
Summary of Anticancer Studies
| Compound Type | Cancer Cell Line Tested | Activity Description | Reference |
|---|---|---|---|
| Quinazoline-Pyrimidine | Various | Antiproliferative activity | |
| Quinazoline Derivatives | EGFR-expressing cells | Inhibition of tumor growth |
Anti-inflammatory Properties
In addition to antibacterial and anticancer activities, quinazoline derivatives have shown anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders.
- A study highlighted the ability of certain quinazoline derivatives to reduce inflammation markers in vitro, suggesting their role in managing chronic inflammatory diseases .
Summary of Anti-inflammatory Studies
Mechanism of Action
The mechanism of action of 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to altered cellular processes . The exact mechanism depends on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A related compound with a similar core structure but different functional groups.
Quinazolinone Derivatives: Various derivatives with modifications on the quinazolinone core or the attached phenylacetic acid moiety.
Uniqueness
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid is unique due to its specific combination of the quinazolinone core and the phenylacetic acid moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Biological Activity
2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid is a compound of significant interest due to its unique quinazolinone core and phenylacetic acid moiety. This structure contributes to its diverse biological activities, particularly in the realm of medicinal chemistry and pharmacology. The compound has been primarily studied for its potential as an antimalarial agent, targeting key enzymes involved in parasite metabolism.
The primary target of 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid is Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH) . The compound inhibits this enzyme, which is crucial for pyrimidine biosynthesis in the malaria parasite. By disrupting this pathway, the compound effectively impairs the growth and replication of the parasite.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound's absorption, distribution, metabolism, and excretion (ADME) properties can be optimized through structural modifications. In silico predictions suggest that enhancing polar functionality can improve aqueous solubility and metabolic stability, which are critical for in vivo efficacy .
Antiparasitic Activity
Research has demonstrated that 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid exhibits potent antiparasitic activity. In vitro assays have shown effective inhibition against Plasmodium falciparum, with EC50 values indicating strong activity at low concentrations. For instance, optimized analogs of this compound have shown improved efficacy in mouse models of malaria .
Comparative Analysis with Similar Compounds
A comparison with other quinazoline derivatives reveals that while many share structural similarities, 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid stands out due to its specific combination of functional groups that enhance its biological activity.
| Compound Name | Target Enzyme | EC50 (µM) | Biological Activity |
|---|---|---|---|
| 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid | pfDHODH | 0.010 | Antimalarial |
| Quinazoline Derivative A | pfDHODH | 0.050 | Antimalarial |
| Quinazoline Derivative B | Other targets | 0.100 | Moderate activity |
Case Studies
- Antimalarial Efficacy : In a study conducted on P. berghei mouse models, the compound demonstrated a 30% reduction in parasitemia at a dosage of 40 mg/kg, highlighting its potential as a therapeutic agent against malaria .
- Metabolic Stability : Further optimization efforts revealed that modifications leading to increased metabolic stability were crucial for enhancing the pharmacokinetic profile of the compound. This was achieved by incorporating polar substituents that improved solubility without compromising biological activity .
Q & A
Q. What synthetic routes are commonly used to prepare 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid, and how are intermediates characterized?
The compound is synthesized via a multi-step pathway starting from methyl 2-isothiocyanatobenzoate and glycine. Key steps include:
- Cyclization to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
- Oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.
- Activation with N,N′-carbonyldiimidazole (CDI) followed by coupling with chloroacetamide derivatives to form the final product . Intermediates are characterized using NMR, IR, and mass spectrometry, while final compounds are validated via elemental analysis and HPLC purity assessment .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- X-ray crystallography : SHELXL refinement (part of the SHELX suite) is widely used to resolve crystal structures, particularly for tautomeric forms of the quinazolin-dione core .
- Spectroscopy : H/C NMR confirms proton environments and carbon frameworks, while IR identifies carbonyl (C=O) and amide (N–H) functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticonvulsant activity of this compound, and what preclinical models are appropriate?
- Experimental design : Use the pentylenetetrazole (PTZ)-induced seizure model in mice to assess GABAergic activity. Administer the compound at varying doses (e.g., 25–100 mg/kg) and monitor seizure latency and mortality rates.
- Biotarget analysis : Perform molecular docking studies (e.g., AutoDock Vina) to predict interactions with GABA receptor subunits. Validate via electrophysiological assays on recombinant receptors .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?
- Free-energy perturbation (FEP) : Refine docking models by incorporating ligand flexibility and solvation effects.
- Mutagenesis studies : Validate key receptor residues identified in docking (e.g., α1-subunit of GABA) to confirm binding interactions .
- Dose-response analysis : Correlate in silico binding affinities with in vivo ED values to identify outliers for further structural optimization .
Q. In structure-activity relationship (SAR) studies, how does modifying the phenylacetic acid moiety affect GABA receptor interactions?
- Substitution effects : Introducing electron-withdrawing groups (e.g., Cl, NO) at the phenyl ring enhances hydrogen bonding with GABA's extracellular domain.
- Chain length optimization : Shortening the acetic acid linker reduces steric hindrance, improving receptor fit .
- Benzyl derivatives : 1-Benzyl substitutions (e.g., 4-chlorobenzyl) increase lipophilicity, enhancing blood-brain barrier permeability in PTZ models .
Q. How can reaction conditions be optimized to improve yields in CDI-mediated coupling steps?
- Solvent selection : Use anhydrous DMF or THF to minimize side reactions.
- Temperature control : Maintain 0–5°C during CDI activation to prevent imidazole byproduct formation.
- Stoichiometry : A 1.2:1 molar ratio of CDI to carboxylic acid ensures complete activation .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS.
- pH stability : Test solubility and integrity in buffers (pH 1–13) to identify optimal storage formulations .
Q. How does X-ray crystallography validate tautomeric forms of the quinazolin-dione core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
